molecular formula C8H9NO3 B3060966 Benzoic acid, 4-[(hydroxyamino)methyl]- CAS No. 179076-85-8

Benzoic acid, 4-[(hydroxyamino)methyl]-

Cat. No.: B3060966
CAS No.: 179076-85-8
M. Wt: 167.16 g/mol
InChI Key: PHYSUHDASVRLLL-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(hydroxyamino)methyl]- (IUPAC name: methyl (Z)-4-(N′-hydroxycarbamimidoyl)benzoate) is a substituted benzoic acid derivative characterized by a hydroxyamino group attached to a methylene substituent at the para position of the benzene ring. Its molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol . This compound is synthesized via carbamimidoyl functionalization, as evidenced by its alternative name, methyl 4-(N-hydroxycarbamimidoyl)benzoate.

Properties

IUPAC Name

4-[(hydroxyamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(11)7-3-1-6(2-4-7)5-9-12/h1-4,9,12H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYSUHDASVRLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434451
Record name Benzoic acid, 4-[(hydroxyamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179076-85-8
Record name Benzoic acid, 4-[(hydroxyamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(hydroxyamino)methyl]- typically involves the nitration of benzoic acid followed by reduction. The nitration process introduces a nitro group at the para position of the benzene ring. This is achieved by reacting benzoic acid with a mixture of concentrated sulfuric acid and nitric acid. The resulting 4-nitrobenzoic acid is then reduced to 4-aminobenzoic acid using a reducing agent such as iron powder in the presence of hydrochloric acid. Finally, the amino group is converted to a hydroxyamino group through a hydroxylation reaction .

Industrial Production Methods

Industrial production methods for benzoic acid, 4-[(hydroxyamino)methyl]- are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration, reduction, and hydroxylation steps but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(hydroxyamino)methyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group.

    Reduction: The compound can be reduced to form 4-aminomethylbenzoic acid.

    Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as iron powder and hydrochloric acid are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

Scientific Research Applications

Benzoic acid, 4-[(hydroxyamino)methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(hydroxyamino)methyl]- involves its interaction with various molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis

The defining feature of benzoic acid, 4-[(hydroxyamino)methyl]-, is the hydroxyamino-methyl group at the C4 position. This distinguishes it from other benzoic acid derivatives:

  • Benzoic acid, 4-[[(4′-methoxybiphenyl)sulfonyl]amino]- (C₂₀H₁₇NO₅S): Contains a sulfonamide linkage and a methoxybiphenyl group, which may improve metabolic stability .
  • Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy- (C₁₆H₁₅NO₆): Includes a dimethoxybenzoyl group and a hydroxyl group, favoring hydrogen bonding and antioxidant activity .

Key Functional Group Differences

Compound Name Substituent at C4 Position Functional Groups Present Molecular Formula
Benzoic acid, 4-[(hydroxyamino)methyl]- Hydroxyamino-methyl -NHOH, ester C₉H₁₀N₂O₃
Benzoic acid, 4-[[4′-methoxybiphenyl]sulfonyl]amino]- Biphenyl sulfonamide Sulfonamide, methoxy C₂₀H₁₇NO₅S
Benzoic acid, 2-hydroxy-3-[(4-nitrobenzoyl)amino]- Nitrobenzoyl amino, hydroxyl Nitro, amide, hydroxyl C₁₅H₁₂N₂O₆
Benzoic acid, 4-[(4-methylpiperazinyl)methyl]- Piperazinyl-methyl Piperazine, methyl C₁₃H₁₈N₂O₂

Biological Activity

Benzoic acid, 4-[(hydroxyamino)methyl]- is a synthetic organic compound characterized by a unique hydroxyamino group that significantly influences its chemical reactivity and biological activity. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential pharmacological applications. This article explores the biological activities associated with benzoic acid, 4-[(hydroxyamino)methyl]-, including its mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.

Chemical Structure and Properties

Benzoic acid, 4-[(hydroxyamino)methyl]- features a benzene ring substituted at the para position with a hydroxyaminomethyl group. Its molecular formula is C8H9NO2C_8H_{9}NO_2 with a molecular weight of approximately 151.16 g/mol. The compound exhibits properties typical of both carboxylic acids and amines, which contribute to its reactivity in biological systems.

The biological activity of benzoic acid, 4-[(hydroxyamino)methyl]- can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxyamino group can form hydrogen bonds with various biological molecules, influencing their structure and function.
  • Redox Reactions : The compound can undergo redox reactions that affect cellular oxidative stress and signaling pathways.
  • Nucleophilic Substitution : The hydroxyamino group’s nucleophilic nature allows it to participate in substitution reactions, potentially interacting with electrophiles in biological systems.

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit antimicrobial activity. For instance, studies on related compounds have shown effectiveness against various bacterial strains and fungi. This antimicrobial potential is linked to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Effects

Benzoic acid derivatives have been investigated for their anti-inflammatory properties. The hydroxyamino group may play a role in modulating inflammatory responses by affecting signaling pathways associated with inflammation .

Cytotoxicity and Antiproliferative Activity

In vitro studies have demonstrated that benzoic acid derivatives can exhibit cytotoxic effects on cancer cell lines. For example, the compound has been evaluated for its ability to inhibit cell proliferation in various cancer models, suggesting its potential as an anticancer agent .

Study on CD27/CD70 Interaction

A study involving benzoic acid derivatives from Smilax zeylanica highlighted the compound's ability to inhibit the CD27/CD70 signaling pathway, which is crucial for T and B cell responses. The ethanol extract containing benzoic acid showed significant inhibition rates in plaque reduction assays, indicating potential antiviral properties as well .

Proteostasis Network Modulation

Another study focused on the influence of benzoic acid derivatives on the proteostasis network. It was found that these compounds promote the activity of key protein degradation systems (ubiquitin-proteasome pathway and autophagy-lysosome pathway) in human fibroblasts. Such modulation suggests that these compounds could be developed into novel therapeutic agents for age-related diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
4-Aminobenzoic Acid Amino group instead of hydroxyaminoAntifibrinolytic properties
4-Hydroxybenzoic Acid Hydroxyl groupAntioxidant and antimicrobial activities
4-Nitrobenzoic Acid Nitro groupUsed in dye production; limited biological activity

Benzoic acid, 4-[(hydroxyamino)methyl]- is unique due to its hydroxyamino group, which imparts distinct reactivity and potential biological activities compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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